4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to the class of 3-hydroxy-pyrrol-2-one derivatives, characterized by a bicyclic framework incorporating a thiadiazole ring and multiple aryl substituents. Its structure includes:
- A pyrrol-2-one core with a 3-hydroxy group, which is critical for hydrogen bonding and intermolecular interactions.
- A 4-methoxyphenyl group at position 5, enhancing solubility and modulating electronic effects.
The compound’s synthesis likely follows multi-step protocols involving cyclocondensation of substituted aldehydes and amines, as seen in analogous pyrrolidinone derivatives (e.g., compound 25 in ). Crystallographic characterization would require techniques like single-crystal X-ray diffraction (utilizing SHELX programs, as described in ).
Properties
Molecular Formula |
C21H16FN3O4S |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H16FN3O4S/c1-11-23-24-21(30-11)25-17(12-5-9-15(29-2)10-6-12)16(19(27)20(25)28)18(26)13-3-7-14(22)8-4-13/h3-10,17,26H,1-2H3/b18-16+ |
InChI Key |
BWPIHWLOMVIHSZ-FBMGVBCBSA-N |
Isomeric SMILES |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Industrial Production:: Industrial-scale production methods may involve modifications of existing synthetic routes or alternative approaches. Companies typically guard such proprietary information closely.
Chemical Reactions Analysis
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Substitution: The fluorine atom can be replaced by other substituents.
Ring Closure: The thiadiazole ring can participate in cyclization reactions.
Oxidation: Common oxidants include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Various nucleophiles can replace the fluorine atom.
Ring Closure: Cyclization reactions often require heat and acid catalysts.
Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Isolation and characterization are crucial to identify the exact product.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Materials Science: May find applications in material design due to its heterocyclic nature.
Mechanism of Action
The exact mechanism remains elusive, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to unravel its effects fully.
Biological Activity
The compound 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings on its biological activity, mechanisms of action, and therapeutic potentials.
- Molecular Formula : C23H22FN3O4S
- Molecular Weight : 441.50 g/mol
- CAS Number : 307541-77-1
The biological activity of this compound is primarily attributed to its structural components, which include a thiadiazole moiety known for its anticancer properties. Thiadiazole derivatives have been shown to interact with various biological targets including:
- DNA : Inducing apoptosis in cancer cells through DNA damage.
- Enzymes : Inhibiting enzymes involved in cancer cell proliferation.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties across various cancer models. A review on thiadiazole derivatives highlighted the efficacy of similar compounds in reducing cell viability in several cancer types:
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, cytotoxicity assays performed on MCF7 spheroids revealed a significant reduction in cell viability at specific concentrations:
| Concentration (µM) | Percent Cytotoxicity (%) |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
These results suggest a dose-dependent response, indicating the compound's potential as a therapeutic agent against breast cancer.
Case Studies
A notable case study involved the application of this compound in xenograft models where it was administered to mice with implanted tumors. The results showed a marked reduction in tumor size compared to control groups, further supporting its potential as an effective anticancer agent.
Safety and Toxicology
Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. However, long-term studies are required to fully understand its safety and potential side effects.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Synthetic Comparison of Analogous Compounds (See above for details.)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
